![molecular formula C8H5KN2O2 B2353980 Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate CAS No. 2580205-48-5](/img/structure/B2353980.png)
Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a molecular weight of 200.24 .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone is also used as a key stage in the synthesis of new compounds .Molecular Structure Analysis
The molecular structure of Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate is represented by the Inchi Code: 1S/C8H6N2O2.K/c11-8(12)6-3-7-4-9-1-2-10(7)5-6;/h1-5H,(H,11,12);/q;+1/p-1 .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate, have shown significant antimicrobial activities . They can be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . They could be used in the treatment of various inflammatory diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be used in the development of antiviral drugs.
Antifungal Activity
These compounds have shown potential as antifungal agents . They could be used in the treatment of various fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant properties . They could be used in the development of antioxidant supplements or drugs.
Antitumor Activity
These compounds have shown potential in the treatment of various types of cancer due to their antitumor activities .
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives, especially 5H-pyrrolo[2,3-b]pyrazine derivatives, have shown more activity on kinase inhibition . They could be used in the development of kinase inhibitors, which are important in the treatment of diseases like cancer.
Drug Discovery Research
The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . Researchers can use it as a starting point to design and synthesize new leads to treat various diseases.
Safety and Hazards
Future Directions
Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities .
Biochemical Pathways
It is known that pyrrolo[1,2-a]pyrazine derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
properties
IUPAC Name |
potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.K/c11-8(12)6-3-7-4-9-1-2-10(7)5-6;/h1-5H,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKIRFBHBYBQJY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C=N1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5KN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate |
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